molecular formula C27H29NO6 B2736661 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 486451-11-0

6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

货号: B2736661
CAS 编号: 486451-11-0
分子量: 463.53
InChI 键: HDIVTBJXDJZAST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic tetrahydroisoquinoline derivative characterized by methoxy substitutions at positions 6 and 7 of the isoquinoline core. The molecule features a 2-(2-methoxybenzoyl) group at position 2 and a 1-[(2-methoxyphenoxy)methyl] substituent at position 1. These structural modifications distinguish it from simpler tetrahydroisoquinoline derivatives and influence its physicochemical and pharmacological properties.

属性

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO6/c1-30-22-10-6-5-9-19(22)27(29)28-14-13-18-15-25(32-3)26(33-4)16-20(18)21(28)17-34-24-12-8-7-11-23(24)31-2/h5-12,15-16,21H,13-14,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIVTBJXDJZAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6,7-Dimethoxy-2-(2-methoxybenzoyl)-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline (often abbreviated as DM-TIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of DM-TIQ, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

DM-TIQ can be synthesized through a multi-step process involving the reaction of various methoxy-substituted phenolic compounds. The synthesis typically begins with the formation of a chalcone intermediate followed by cyclization to create the tetrahydroisoquinoline structure. The detailed synthesis process includes:

  • Formation of Chalcone :
    • Reacting 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of a base.
  • Cyclization :
    • The chalcone is treated with 1H-1,2,4-triazol-5-amine to form the target compound through a condensation reaction.
  • Purification :
    • The crude product is purified via recrystallization techniques.

Anticancer Properties

Recent studies have focused on the anticancer potential of DM-TIQ and its derivatives. A series of compounds derived from DM-TIQ were evaluated for their cytotoxic effects against cancer cell lines such as K562 and K562/A02. Notably:

  • Cytotoxicity Assay : The MTT assay revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.65 to 0.96 μM, indicating their potential as effective anticancer agents against multidrug-resistant cancer cells .

The mechanism of action for DM-TIQ involves inhibition of P-glycoprotein (P-gp), a protein that often contributes to drug resistance in cancer therapy. By inhibiting P-gp, DM-TIQ enhances the accumulation of chemotherapeutic agents within cancer cells.

Neuroprotective Effects

In addition to its anticancer properties, DM-TIQ has shown neuroprotective effects in various models:

  • Catechol O-Methyltransferase (COMT) Inhibition : Research indicates that DM-TIQ derivatives can act as inhibitors of COMT, which is involved in the metabolism of catecholamines . This property may have implications for treating neurological disorders where catecholamine levels are disrupted.

Study 1: Evaluation of Anticancer Activity

A study conducted on a series of DM-TIQ derivatives demonstrated their efficacy against K562/A02 cells. The results showed that specific modifications on the tetrahydroisoquinoline core could enhance anticancer activity while maintaining low cytotoxicity towards normal cells.

CompoundIC50 (μM)P-gp Inhibition Ratio
6e0.6624.13
6h0.6524.50
7c0.9616.59

Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective effects of DM-TIQ in models of oxidative stress-induced neuronal damage. Results indicated that DM-TIQ significantly reduced neuronal apoptosis and oxidative stress markers.

相似化合物的比较

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Tetrahydroisoquinoline Derivatives
Compound Name Substituents at Key Positions Molecular Weight (g/mol) References
Target Compound 6,7-diOMe; 2-(2-OMe-benzoyl); 1-[(2-OMe-phenoxy)methyl] ~453.5* -
6,7-Dimethoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (5d) 6,7-diOMe; 2-Ph 283.3
2-Chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline 6,7-diOMe; 2-Cl 241.7
6,7-Dimethoxy-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline 6,7-diOMe; 1-(thiophen-2-yl) 275.4
6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline 6,7-diOMe; 2-Me; 4-Ph 311.4
6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-2(1H)-isoquinolinyl (2-fluorophenyl)methanone 6,7-diOMe; 1-[(4-OMe-phenoxy)methyl]; 2-(2-F-Ph-CO-) 465.5

Notes:

  • The target compound’s 2-methoxybenzoyl group introduces steric bulk and electron-withdrawing effects compared to simpler substituents (e.g., phenyl, methyl, or halogen). This may enhance binding to aromatic receptor pockets or reduce metabolic degradation .
  • The 1-[(2-methoxyphenoxy)methyl] substituent is structurally distinct from analogs with alkyl or aryl groups at position 1 (e.g., thiophenyl or benzyl). This substitution likely increases hydrophobicity and influences blood-brain barrier penetration .

Key Observations :

  • The target compound’s synthesis may employ Pd-catalyzed cross-coupling (e.g., Suzuki reaction) to introduce the 2-methoxybenzoyl group, similar to and .
Table 3: Activity Profiles of Structural Analogs
Compound Key Activities Mechanism/Implications References
N-Methylated tetrahydroisoquinolines Dopaminergic neurotoxicity; MAO-B oxidation to neurotoxic ions Parkinson’s disease models
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolines COMT inhibition; norepinephrine depletion Antidepressant/neurotransmitter modulation
3-Phenyl substituted 6,7-dimethoxyisoquinolines (2a, 2b) Antibacterial (FtsZ-targeting) Disrupts bacterial cell division
1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) Selective substantia nigra toxicity Parkinsonism induction

Comparison with Target Compound :

  • The target’s methoxy groups may reduce interaction with COMT (vs. dihydroxy analogs in ) but enhance metabolic stability and lipophilicity .
  • However, the benzoyl group could introduce novel receptor interactions.

Physicochemical Properties and ADME

  • Molecular Weight : Estimated ~453.5 g/mol (higher than most analogs due to bulky substituents).
  • Lipophilicity (logP) : Predicted to be moderate (~3.5–4.0) due to methoxy and benzoyl groups, favoring membrane permeability .
  • Metabolism: Likely undergoes hepatic oxidation (CYP450) and O-demethylation, similar to other methoxy-substituted isoquinolines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。